Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate
Description
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane-6-carboxylate (CAS 2304635-35-4) is a boronate ester-containing spirocyclic compound with the molecular formula C₁₈H₃₂BNO₄ and a molecular weight of 337.27 g/mol . Its structure features a 6-azaspiro[3.4]octane core, a tert-butyl carbamate protecting group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in organic synthesis, particularly in pharmaceutical and materials science research .
The spirocyclic architecture confers rigidity, which can enhance stereochemical control in reactions. The pinacol boronate group is stable under diverse conditions, making it suitable for iterative coupling strategies .
Properties
Molecular Formula |
C18H32BNO4 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C18H32BNO4/c1-15(2,3)22-14(21)20-9-8-18(12-20)10-13(11-18)19-23-16(4,5)17(6,7)24-19/h13H,8-12H2,1-7H3 |
InChI Key |
NFWJXGKITVBJIB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[34]octane-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronate ester group can participate in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium complexes. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group can yield boronic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis . The spirocyclic structure also contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate (CAS 2411223-34-0)
- Molecular Formula: C₁₈H₃₀BNO₄
- Molecular Weight : 335.24 g/mol
- Key Differences :
- Contains a double bond at position 6 of the spiro ring (oct-6-ene), reducing steric hindrance and altering electronic properties.
- Lower molecular weight due to the absence of two hydrogen atoms.
- Retains the boronate ester, enabling cross-coupling reactivity, but the unsaturated bond may influence regioselectivity in reactions .
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 203661-71-6)
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.29 g/mol
- Key Differences :
Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS 129321-82-0)
- Molecular Formula: C₁₃H₂₃NO₃
- Molecular Weight : 241.33 g/mol
- Key Differences: Features a hydroxymethyl group at position 8, increasing polarity and enabling further derivatization (e.g., oxidation to carboxylic acids or esterification). No boronate group, limiting use in metal-catalyzed reactions .
Functional Analogues
Tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate (CAS 1638759-78-0)
- Molecular Formula: C₁₂H₁₉F₂NO₂
- Molecular Weight : 247.28 g/mol
- Key Differences :
Tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate
- Key Differences: Smaller spiro[2.5]octane ring system (vs. [3.4]), altering conformational flexibility and steric effects.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Primary Application |
|---|---|---|---|---|---|
| Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane-6-carboxylate | 2304635-35-4 | C₁₈H₃₂BNO₄ | 337.27 | Pinacol boronate | Suzuki-Miyaura cross-coupling |
| Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate | 2411223-34-0 | C₁₈H₃₀BNO₄ | 335.24 | Boronate + double bond | Cross-coupling with regioselectivity |
| Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | 203661-71-6 | C₁₂H₁₉NO₃ | 225.29 | Ketone | Intermediate for functionalization |
| Tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate | 1638759-78-0 | C₁₂H₁₉F₂NO₂ | 247.28 | Difluoro | Pharmaceutical intermediates |
Key Findings from Research
Reactivity in Cross-Coupling : The target compound’s boronate group enables efficient Suzuki-Miyaura reactions, but analogs with unsaturated bonds (e.g., oct-6-ene) may exhibit altered reactivity due to conjugation effects .
Synthetic Utility : Fluorinated analogs (e.g., CAS 1638759-78-0) are prioritized in drug discovery for their improved pharmacokinetic profiles .
Structural Rigidity : Spiro[3.4] systems offer greater steric control than smaller spiro[2.5] analogs, impacting catalyst interaction in coupling reactions .
Safety Profiles : Boronate esters generally exhibit low acute toxicity, whereas sulfonylated or halogenated analogs (e.g., CAS 2225144-48-7) require stricter handling due to reactive functional groups .
Biological Activity
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate
- CAS Number : 1072944-98-9
- Molecular Formula : C15H24BNO4
- Molecular Weight : 293.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been shown to modulate signaling pathways related to cell proliferation and apoptosis. The presence of the dioxaborolane moiety suggests that it may interact with biomolecules through boron coordination chemistry, which is known to influence enzyme activity and cellular signaling.
Anticancer Properties
Research indicates that tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Study on Breast Cancer Cells : A study reported that this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing G1 phase cell cycle arrest and promoting apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and promote cell survival under neurotoxic conditions:
- In vitro Studies : In neuronal cell cultures exposed to oxidative stressors, the compound significantly reduced cell death and maintained mitochondrial function .
Case Studies
-
Breast Cancer Treatment :
- Objective : To evaluate the anticancer efficacy of tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate on MCF-7 cells.
- Results : The compound demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
- Neuroprotection in Models of Neurodegeneration :
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
